1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound featuring a piperazine ring substituted with a prop-2-yn-1-yl group and a triazinoindole moiety linked via a sulfanyl bridge to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with propargyl bromide under basic conditions to yield 1-(prop-2-yn-1-yl)piperazine.
Synthesis of the Triazinoindole Moiety: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors such as 5-propyl-1H-indole-3-thiol and a triazine derivative.
Coupling Reaction: The final step involves coupling the 1-(prop-2-yn-1-yl)piperazine with the triazinoindole moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders or cancers.
Biological Studies: It can be used as a probe to study the interactions of piperazine and indole derivatives with biological targets.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with piperazine and indole moieties can interact with various receptors and enzymes:
Molecular Targets: Potential targets include serotonin receptors, dopamine receptors, and various enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethyl)piperazine: Known for its psychoactive properties.
5-Propyl-1H-indole-3-thiol: A precursor in the synthesis of triazinoindole derivatives.
Triazinoindole Derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
1-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is unique due to its combination of a piperazine ring with a triazinoindole moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-3-9-25-11-13-26(14-12-25)18(28)15-29-21-22-20-19(23-24-21)16-7-5-6-8-17(16)27(20)10-4-2/h1,5-8H,4,9-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZJGMKJREOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCN(CC4)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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